Danphos

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H13F6Na2O7PS2 |

|---|---|

Molecular Weight |

620.4 g/mol |

IUPAC Name |

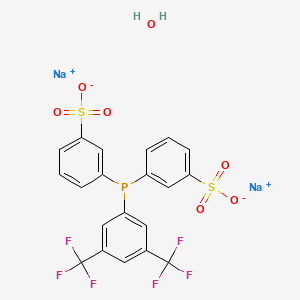

disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C20H13F6O6PS2.2Na.H2O/c21-19(22,23)12-7-13(20(24,25)26)9-16(8-12)33(14-3-1-5-17(10-14)34(27,28)29)15-4-2-6-18(11-15)35(30,31)32;;;/h1-11H,(H,27,28,29)(H,30,31,32);;;1H2/q;2*+1;/p-2 |

InChI Key |

HKQGZQVTGXCHKM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Danphos in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the probable mechanism of action of the Danphos ligand in palladium-catalyzed cross-coupling reactions. While specific mechanistic studies and detailed experimental protocols for this compound are not extensively available in peer-reviewed literature, its structural features allow for a comprehensive analysis based on the well-established principles of catalysis by phosphine ligands. This document will, therefore, present the structure of this compound and then elaborate on the general catalytic mechanism using closely related and extensively studied phosphine ligands as exemplars.

Introduction to this compound

This compound is a sulfonated triarylphosphine ligand. Its formal IUPAC name is disodium;3-[[3,5-bis(trifluoromethyl)phenyl]-(3-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate[1]. The presence of sulfonate groups renders the ligand water-soluble, which can be advantageous for reactions in aqueous media, biphasic catalysis, and for the synthesis of polar molecules, as well as simplifying catalyst removal.

The key structural features of this compound that are expected to influence its catalytic activity are:

-

Electron-withdrawing groups: The 3,5-bis(trifluoromethyl)phenyl group is strongly electron-withdrawing. This can impact the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination.

-

Sulfonate groups: These groups confer hydrophilicity and can also modulate the ligand's electronic properties.

-

Triphenylphosphine backbone: This provides a basic steric and electronic framework common to many phosphine ligands.

The General Catalytic Cycle in Palladium-Catalyzed Cross-Coupling

Phosphine ligands like this compound are crucial in facilitating palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. The generally accepted mechanism for these reactions is a catalytic cycle involving a palladium(0) active species and a palladium(II) intermediate. This cycle consists of three main steps: oxidative addition, transmetalation (or a related step for C-N/C-O bond formation), and reductive elimination.[2][3][4][5]

Precatalyst Activation

Palladium is often introduced as a stable Pd(II) precatalyst, which needs to be reduced to the active Pd(0) species to initiate the catalytic cycle. This reduction can be effected by one of the phosphine ligands, an amine, or another reducing agent present in the reaction mixture.

Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.

The Catalytic Cycle: A Detailed Look

The catalytic cycle is where the C-C or C-X bond formation occurs. The phosphine ligand plays a critical role in stabilizing the palladium center and modulating its reactivity at each step.

The first step is the oxidative addition of an organic halide (or triflate) to the (this compound)nPd(0) complex. This involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the oxidation of palladium from Pd(0) to a Pd(II) species.[3][4] The electron-donating or -withdrawing nature of the phosphine ligand is crucial here; more electron-rich ligands generally accelerate this often rate-limiting step.[3]

In the Suzuki-Miyaura reaction, the next step is transmetalation. The halide on the Pd(II) complex is exchanged for the organic group from an organoboron compound (e.g., a boronic acid). This step typically requires a base to activate the organoboron species.[2][4]

Caption: The Suzuki-Miyaura catalytic cycle.

For the Buchwald-Hartwig amination, the step following oxidative addition involves the coordination of the amine to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[6][7]

Caption: The Buchwald-Hartwig amination catalytic cycle.

The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[4][5] The steric bulk of the phosphine ligand is thought to promote this step by creating a crowded coordination sphere around the metal.[3]

Experimental Protocols (Exemplary)

General Procedure for a Suzuki-Miyaura Coupling (using an analogous phosphine ligand)

This procedure is adapted from methodologies developed for biaryl phosphine ligands.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol Details:

-

Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.1-1.5 equivalents relative to Pd), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

-

Reagent Addition: The aryl halide (1.0 equivalent), the organoboron reagent (1.1-1.5 equivalents), and a degassed solvent (e.g., toluene, dioxane, or a mixture with water for water-soluble ligands like this compound) are added.

-

Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by TLC, GC, or LC-MS.

-

Workup and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

General Procedure for a Buchwald-Hartwig Amination (using an analogous phosphine ligand)

This procedure is based on established methods for ligands like XPhos.

Protocol Details:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equivalents).

-

Reagent Addition: Add the aryl halide (1.0 equivalent), the amine (1.1-1.3 equivalents), and a degassed aprotic solvent (e.g., toluene or THF).

-

Reaction: The mixture is stirred at a temperature ranging from room temperature to reflux until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with water and extracted. The organic phase is dried, concentrated, and the product is purified, typically by column chromatography or crystallization.

Quantitative Data (Exemplary)

Quantitative data on the performance of this compound is not widely published. The following tables present representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions catalyzed by systems employing other advanced phosphine ligands to illustrate typical performance metrics.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

| Aryl Chloride | Boronic Acid | Ligand | Pd Source | Yield (%) |

| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | 98 |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ | 95 |

| 4-Chloroanisole | 3-Thienylboronic acid | RuPhos | Pd(OAc)₂ | 92 |

Data are illustrative and compiled from various sources on biaryl phosphine ligand performance.

Table 2: Representative Yields for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Ligand | Pd Source | Yield (%) |

| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | 94 |

| 4-Bromobenzotrifluoride | Aniline | DavePhos | Pd(OAc)₂ | 96 |

| 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | tBuXPhos | [Pd(I) Dimer] | 99 |

Data are illustrative and compiled from various sources on biaryl phosphine ligand performance.

Conclusion

This compound, a water-soluble sulfonated triarylphosphine, is structurally poised to act as a ligand in palladium-catalyzed cross-coupling reactions. While specific data on its catalytic performance and mechanism are scarce, its mechanism of action can be confidently predicted to follow the established catalytic cycle of oxidative addition, transmetalation/amine coordination, and reductive elimination. The electronic properties conferred by its trifluoromethyl and sulfonate substituents likely modulate the reactivity of the palladium center. The provided exemplary protocols and performance data for analogous systems offer a solid foundation for researchers and drug development professionals to begin exploring the potential of this compound in catalysis.

References

- 1. This compound | C20H13F6Na2O7PS2 | CID 121235187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of Danphos Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Danphos-type ligands, a class of bulky, electron-rich phosphines pivotal in modern synthetic chemistry. For the purpose of this guide, "this compound ligands" will refer to dicyclohexylphosphino biphenyl ligands and their derivatives, which are instrumental in advancing palladium-catalyzed cross-coupling reactions. These ligands, often categorized under the broader term "Buchwald ligands," have significantly expanded the scope of carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecules in the pharmaceutical and materials science sectors.

Introduction to this compound Ligands

This compound ligands are a class of monodentate biaryl phosphine ligands characterized by a dicyclohexylphosphino group attached to a biphenyl scaffold.[1] The steric bulk of the dicyclohexyl groups and the electronic properties of the biphenyl backbone are key to their high catalytic activity.[1] These features facilitate the formation of highly active, monoligated palladium complexes, which are crucial intermediates in many cross-coupling catalytic cycles. The strategic substitution on the biphenyl rings allows for fine-tuning of the ligand's steric and electronic properties, leading to a diverse family of ligands with broad applications.

Synthesis of this compound Ligands

The synthesis of this compound-type ligands generally involves the coupling of a substituted biphenyl precursor with a phosphine source. A common strategy is the lithiation of a bromobiphenyl derivative followed by quenching with chlorodicyclohexylphosphine.

General Synthetic Pathway

The synthesis typically begins with a suitably substituted 2-bromobiphenyl derivative. This precursor is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a lithiated biphenyl intermediate. This intermediate is then reacted in situ with chlorodicyclohexylphosphine to yield the final this compound ligand.

Detailed Experimental Protocol: Synthesis of 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos)

This protocol is a representative example of the synthesis of a this compound-type ligand.

Materials:

-

2-Bromo-2'-methylbiphenyl

-

n-Butyllithium (solution in hexanes)

-

Chlorodicyclohexylphosphine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-bromo-2'-methylbiphenyl. The flask is evacuated and backfilled with argon three times.

-

Lithiation: Anhydrous THF is added to the flask, and the solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is added dropwise over 20 minutes. The resulting mixture is stirred at -78 °C for 1 hour.

-

Phosphination: Chlorodicyclohexylphosphine is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched with degassed water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-(dicyclohexylphosphino)-2'-methylbiphenyl as a white solid.[2]

Characterization of this compound Ligands

The synthesized this compound ligands are characterized by a variety of spectroscopic and analytical techniques to confirm their identity and purity. Due to their sensitivity to air, handling and analysis of these compounds require inert atmosphere techniques.[3][4]

Physical Properties

This compound ligands are typically white to off-white crystalline solids.[5][6] They are generally soluble in common organic solvents such as toluene and THF but insoluble in water.[1][2]

| Ligand Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos) | 247940-06-3 | C24H31P | 350.48 | 102-106 |

| 2-(Dicyclohexylphosphino)-2'-methylbiphenyl (MePhos) | 251320-86-2 | C25H33P | 364.51 | 105-109 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | C33H49P | 476.72 | 187-190 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for the structural elucidation and purity assessment of this compound ligands.

3.2.1. NMR Spectroscopy

-

1H NMR: Provides information about the proton environment in the molecule, confirming the structure of the biphenyl backbone and the cyclohexyl groups.

-

13C NMR: Complements the 1H NMR data by providing information about the carbon skeleton.

-

31P NMR: This is a crucial technique for characterizing phosphine ligands. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For dicyclohexylphosphino biphenyl ligands, the 31P NMR signal typically appears in the range of -10 to 30 ppm.[7][8]

Representative NMR Data for 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl: [8]

| Nucleus | Chemical Shift (ppm) and Multiplicity |

| 1H NMR | 7.53 (d, J = 7.6 Hz, 1H), 7.30-7.14 (m, 4H), 6.49 (d, J = 8.3 Hz, 2H), 4.22 (sept, J = 6.0 Hz, 2H), 1.93-1.62 (m, 12H), 1.41-1.14 (m, 10H), 1.12 (d, J = 6.0 Hz, 6H), 0.96 (d, J = 6.0 Hz, 6H) |

| 13C NMR | 157.0, 144.7, 144.4, 137.8, 137.6, 132.4, 132.3, 131.9, 131.9, 126.4, 123.9, 123.9, 106.6, 70.3, 35.2, 35.0, 30.9, 30.8, 30.7, 30.6, 28.0, 28.0, 27.9, 27.3, 22.6, 22.3 |

| 31P NMR | -8.84 |

3.2.2. Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the ligand and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The observed molecular ion peak should correspond to the calculated molecular weight of the target this compound ligand.

3.2.3. Experimental Protocol for NMR and MS Analysis

Due to the air-sensitive nature of phosphine ligands, sample preparation for spectroscopic analysis must be performed under an inert atmosphere.[9][10]

-

NMR Sample Preparation:

-

In a glovebox or using Schlenk techniques, a small amount of the this compound ligand is dissolved in a deuterated solvent (e.g., CDCl3, C6D6) that has been previously degassed.

-

The solution is transferred to an NMR tube, which is then sealed with a cap and parafilm or a specialized J. Young valve NMR tube is used.

-

The NMR spectra are acquired promptly.

-

-

MS Sample Preparation:

-

A dilute solution of the ligand is prepared in a suitable volatile solvent (e.g., toluene, dichloromethane) under an inert atmosphere.

-

The sample is introduced into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), often via a syringe pump to minimize air exposure.

-

Role in Catalysis

This compound ligands are highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi couplings. Their steric bulk and electron-donating nature promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and enhance the rate of reductive elimination.

Conclusion

This compound-type ligands, characterized by their bulky dicyclohexylphosphino group and biaryl backbone, are indispensable tools in modern organic synthesis. Their rational design and synthesis have led to the development of highly active and versatile catalysts for a wide range of cross-coupling reactions. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in academia and industry, facilitating the advancement of complex molecule synthesis for pharmaceutical and materials science applications.

References

- 1. Buy 2-(Dicyclohexylphosphino)biphenyl | 247940-06-3 [smolecule.com]

- 2. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 251320-86-2 [chemicalbook.com]

- 3. 334. Low-Field Flow 31P NMR Spectroscopy for Organometallic Chemistry: On-Line Analysis of Highly Air-Sensitive Rhodium Diphosphine Complexes - Magritek [magritek.com]

- 4. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 5. 2-(Dicyclohexylphosphino)biphenyl Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Unraveling "Danphos": A Case of Mistaken Identity in Chemical Compound Research

A comprehensive investigation into the physical and chemical properties of a purported substance referred to as "Danphos" has yielded no scientific data, revealing that the term primarily corresponds to a commercial entity rather than a documented chemical compound. This report clarifies the absence of "this compound" in chemical literature and databases, and outlines the standard methodologies that would be employed for characterizing a novel substance.

Extensive searches across prominent chemical and scientific databases, including SciFinder, Reaxys, and PubChem, as well as a broad survey of scholarly articles and patents, have failed to identify any registered compound or research molecule named "this compound." The name is, however, associated with various commercial enterprises globally, none of which are involved in the research and development of a new chemical entity under this designation.

In the absence of a specific molecule to analyze, this guide will pivot to a generalized framework for the characterization of a new chemical entity (NCE), which would be the standard procedure for a substance like "this compound," should it exist.

Framework for Physicochemical Characterization of a Novel Compound

The following sections detail the typical experimental protocols and data analysis required to establish a comprehensive physicochemical profile of a new molecule.

Table 1: Core Physicochemical Properties

This table represents the foundational data that would be collected for a new compound.

| Property | Description | Typical Experimental Method |

| Melting Point (°C) | The temperature at which a solid becomes a liquid. | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Boiling Point (°C) | The temperature at which a liquid turns into a gas at a given pressure. | Ebulliometry or distillation-based methods |

| Solubility (mg/mL) | The maximum concentration of a solute that can dissolve in a solvent. | Equilibrium solubility measurement in various solvents (e.g., water, DMSO, ethanol) using HPLC or UV-Vis spectroscopy |

| pKa | The acid dissociation constant, indicating the strength of an acid. | Potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis |

| LogP / LogD | The partition coefficient (LogP) or distribution coefficient (LogD) indicating lipophilicity. | Shake-flask method (octanol-water partition) or reverse-phase HPLC |

| Appearance | Physical state and color at room temperature. | Visual inspection |

| Molecular Formula | The number of atoms of each element in a molecule. | High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis |

| Molecular Weight ( g/mol ) | The mass of one mole of a substance. | Mass Spectrometry |

Experimental Protocols: A Methodological Overview

Detailed experimental procedures are critical for reproducibility and validation of results. Below are generalized protocols for key experiments.

1. Determination of Melting Point using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperature and enthalpy of fusion.

-

Methodology:

-

A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

A temperature program is initiated, typically heating the sample at a constant rate (e.g., 10 °C/min).

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

2. Measurement of Aqueous Solubility

-

Objective: To determine the equilibrium solubility in an aqueous medium.

-

Methodology:

-

An excess amount of the compound is added to a known volume of purified water (or a specific buffer) in a vial.

-

The suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Visualizing Methodological Workflows

Diagrams are essential for conveying complex experimental setups and logical flows. The following represents a typical workflow for physicochemical characterization.

An In-depth Technical Guide to the Electron-Donating Properties of DalPhos Ligands

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The efficacy of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, is profoundly influenced by the steric and electronic properties of the ancillary ligands. Among the vast library of phosphine ligands developed, the DalPhos family of ligands has emerged as a powerful class of bulky and electron-rich ligands, enabling challenging transformations in catalysis. This technical guide provides an in-depth analysis of the electron-donating properties of DalPhos ligands, with a focus on their characterization, impact on catalytic activity, and the experimental methodologies used to evaluate these properties. While the term "Danphos" was specified, our extensive search of the chemical literature indicates that this is likely a common misspelling of the well-established "DalPhos" ligand family, developed by the Stradiotto group at Dalhousie University. This guide will therefore focus on the DalPhos ligands.

DalPhos ligands are characterized by a di(1-adamantyl)phosphino group, which imparts significant steric bulk, and a P,N-ligand framework.[1] The electronic nature of these ligands can be modulated by modifications to the nitrogen-containing moiety, leading to variants such as Me-DalPhos and Mor-DalPhos.[1][2] These ligands have demonstrated exceptional performance in various palladium- and nickel-catalyzed reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.[3][4][5][6][7][8]

Quantifying Electron-Donating Properties

The electron-donating ability of a phosphine ligand is a critical parameter that dictates its influence on the catalytic cycle. Several experimental and computational methods are employed to quantify this property.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted measure of the net electron-donating or -withdrawing ability of a phosphine ligand.[9][10] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[9][10] A more electron-donating ligand increases the electron density on the metal center, which in turn leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[9][10]

Table 1: Tolman Electronic Parameters (TEP) for Selected Phosphine Ligands

| Ligand | TEP (cm⁻¹) |

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2056.4 |

| PPh₃ | 2068.9 |

| P(OPh)₃ | 2085.3 |

| PF₃ | 2110.7 |

Data sourced from various literature reports.

pKa Values

The pKa of the conjugate acid of a phosphine ligand can also provide insight into its electron-donating ability. A higher pKa value generally corresponds to a more basic and, by extension, a more electron-donating phosphine. The determination of pKa values is typically performed using potentiometric or spectrophotometric titration methods. Similar to TEP data, specific experimentally determined pKa values for DalPhos ligands are not prominently reported in the literature.

Computational Studies

Density Functional Theory (DFT) calculations have become a powerful tool for predicting the electronic properties of phosphine ligands.[11][12] These computational methods can be used to calculate properties such as the energy of the highest occupied molecular orbital (HOMO) of the phosphine, which correlates with its σ-donating ability, and to model the IR frequencies of metal-carbonyl complexes to predict TEP values.[11][12] Computational studies on DalPhos ligands have highlighted their steric and electronic features that contribute to their catalytic efficacy.[3][6]

Experimental Protocols

Synthesis of DalPhos Ligands

The synthesis of DalPhos ligands generally involves the reaction of a lithiated aromatic precursor with a di(1-adamantyl)phosphine chloride. The synthesis of Mor-DalPhos is provided as a representative example.

Synthesis of Mor-DalPhos:

-

To a solution of 2-bromo-N,N-dimethylaniline in anhydrous THF at -78 °C is added n-butyllithium dropwise.

-

The resulting solution is stirred at this temperature for 1 hour.

-

A solution of di(1-adamantyl)phosphine chloride in anhydrous THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford Mor-DalPhos.

This is a generalized procedure and may require optimization for specific scales and conditions.

Determination of Tolman Electronic Parameter (TEP)

The following is a general protocol for the determination of the TEP of a phosphine ligand using a Ni(CO)₃L complex.

-

Synthesis of the [Ni(CO)₃(L)] complex: In a glovebox, a solution of the phosphine ligand (L) in a suitable solvent (e.g., pentane or THF) is added to a solution of [Ni(CO)₄] in the same solvent at room temperature. The reaction is typically rapid and proceeds with the evolution of CO gas.

-

IR Spectroscopy: The reaction mixture is transferred to an IR cell with CaF₂ or KBr windows. The IR spectrum is recorded, and the frequency of the A₁ symmetric CO stretching vibration is identified.

-

Data Analysis: The measured ν(CO) value is the Tolman Electronic Parameter for the ligand L.

Safety Note: Nickel tetracarbonyl ([Ni(CO)₄]) is extremely toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique that can be used to probe the electronic properties of ligands by measuring their oxidation potential. More electron-rich ligands are more easily oxidized and thus exhibit lower oxidation potentials.

-

Sample Preparation: A solution of the phosphine ligand is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

Data Analysis: The oxidation potential of the ligand is determined from the resulting voltammogram.

31P NMR Spectroscopy

31P NMR spectroscopy is a powerful tool for characterizing phosphine ligands and their metal complexes.[13][14][15][16][17] The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. Generally, more electron-donating phosphine ligands exhibit 31P NMR signals at a higher field (more negative ppm values).

-

Sample Preparation: A solution of the phosphine ligand is prepared in a suitable deuterated solvent.

-

Data Acquisition: The 31P NMR spectrum is acquired on an NMR spectrometer.

-

Data Analysis: The chemical shift of the phosphorus signal is recorded and compared to those of other phosphine ligands to provide a qualitative assessment of its electron-donating ability.

Visualizations

Logical Relationship of TEP and Catalytic Activity

References

- 1. DalPhos Ligands [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The development of cage phosphine ‘DalPhos’ ligands to enable nickel-catalyzed cross-couplings of (hetero)aryl electrophiles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01253D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 10. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 15. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 16. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Steric Effects of Trifluoromethyl Groups in Danphos Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of trifluoromethyl (CF₃) groups on phosphine ligands, such as Danphos, offers a powerful tool for modulating the steric and electronic properties of metal complexes, thereby influencing their catalytic activity and selectivity. This technical guide provides a comprehensive analysis of the steric effects imparted by trifluoromethyl substituents on the this compound scaffold, with a focus on the comparative influence of ortho, meta, and para positioning.

Introduction: The Trifluoromethyl Group as a Steric Modulator

The trifluoromethyl group is a unique substituent in ligand design due to its strong electron-withdrawing nature and significant steric bulk.[1] Unlike simpler alkyl groups, the C-F bonds are longer than C-H bonds, and the fluorine atoms possess a larger van der Waals radius than hydrogen. This combination of electronic and steric properties can profoundly impact the coordination environment around a metal center, influencing reaction kinetics, substrate binding, and product selectivity. In the context of this compound (a family of phosphine ligands), introducing CF₃ groups is a key strategy for fine-tuning catalyst performance.

Synthesis of Trifluoromethylated this compound Analogues

General Synthetic Protocol via Grignard Reagent

A common route to triarylphosphines involves the reaction of phosphorus trichloride (PCl₃) or a chlorodiphenylphosphine with a Grignard reagent derived from a trifluoromethyl-substituted bromobenzene.

Experimental Protocol:

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous diethyl ether under an inert atmosphere, a solution of the corresponding (trifluoromethyl)bromobenzene (ortho, meta, or para) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred until the magnesium is consumed.

-

Phosphine Synthesis: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of chlorodiphenylphosphine in anhydrous diethyl ether.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.[2]

Logical Flow for Synthesis:

Caption: Synthetic workflow for trifluoromethylated this compound analogues.

Quantitative Analysis of Steric Effects

The steric bulk of a phosphine ligand is a critical parameter influencing its catalytic performance. This is often quantified by the Tolman cone angle (θ) or the percent buried volume (%Vbur). While a complete set of these parameters for all trifluoromethylated this compound isomers is not available in the literature, data from analogous compounds provide valuable insights.

| Ligand/Substituent | Steric Parameter | Value | Method | Reference |

| Di(1-adamantyl)-2-trifluoromethyphenylphosphine | % Buried Volume (%Vbur) | 47.3% | X-ray Crystallography | [3][4][5][6][7] |

| PPh₃ (for comparison) | Cone Angle (θ) | 145° | Calculated | [8] |

| P(p-tolyl)₃ (for comparison) | Cone Angle (θ) | 145° | Calculated | [8] |

| P(o-tolyl)₃ (for comparison) | Cone Angle (θ) | 194° | Calculated | [8] |

Note: The cone angle for P(o-tolyl)₃ highlights the significant increase in steric bulk with ortho-substitution. A similar, if not greater, effect is expected for the ortho-trifluoromethyl this compound analogue due to the larger size of the CF₃ group compared to a methyl group.

Influence of Substituent Position on Steric Hindrance:

Caption: Positional influence of CF₃ group on steric hindrance.

Impact on Catalytic Performance: A Case Study in Suzuki-Miyaura Coupling

The steric environment created by the phosphine ligand directly affects the rates of key steps in catalytic cycles, such as oxidative addition and reductive elimination. While specific comparative data for trifluoromethylated this compound isomers in Suzuki-Miyaura coupling is scarce, general principles and data from related systems suggest a significant positional effect.

General Principles:

-

Ortho-Substitution: The significant steric bulk of an ortho-CF₃ group is expected to create a more hindered coordination sphere around the metal center. This can promote reductive elimination, which is often the product-forming step, by destabilizing the metal-ligand and metal-substrate bonds. However, excessive steric hindrance can also inhibit the initial oxidative addition step by blocking the approach of the substrate.

-

Meta-Substitution: A meta-CF₃ group will have a more moderate steric influence compared to the ortho isomer. Its effect will be a combination of through-space steric hindrance and electronic effects transmitted through the aromatic ring.

-

Para-Substitution: A para-CF₃ group will exert the least direct steric effect on the metal center. Its influence will be primarily electronic, withdrawing electron density from the phosphorus atom.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling:

Caption: Potential steric influence of an ortho-CF₃ group in the Suzuki-Miyaura catalytic cycle.

Spectroscopic Characterization

The successful synthesis and characterization of trifluoromethylated this compound ligands rely on standard spectroscopic techniques.

| Technique | Key Observable | Expected Result for CF₃-Danphos |

| ³¹P NMR | Chemical Shift (δ) | A single resonance in the typical range for triarylphosphines. The chemical shift will be influenced by the electronic effect of the CF₃ group (downfield shift for electron-withdrawing groups). |

| ¹⁹F NMR | Chemical Shift (δ) | A singlet for the CF₃ group. The chemical shift will vary slightly depending on the ortho, meta, or para position. |

| ¹H NMR | Coupling Constants | J-coupling between phosphorus and the aromatic protons can provide structural information. |

| ¹³C NMR | Chemical Shifts | Characteristic shifts for the carbon atoms of the trifluoromethyl group and the aromatic rings. |

| Mass Spectrometry | Molecular Ion Peak | Confirmation of the molecular weight of the synthesized ligand. |

| X-ray Crystallography | Molecular Structure | Provides definitive information on bond lengths, bond angles, and the overall three-dimensional structure, allowing for the precise calculation of steric parameters. |

Conclusion

The introduction of trifluoromethyl groups onto the this compound scaffold provides a versatile strategy for tuning the steric and electronic properties of the resulting phosphine ligands. While a comprehensive comparative study of the ortho, meta, and para isomers is not yet available in the literature, existing data on analogous systems and fundamental principles of coordination chemistry allow for informed predictions of their behavior. The ortho-substituted isomer is expected to exert the most significant steric influence, potentially leading to enhanced catalytic activity in reactions where reductive elimination is rate-limiting, provided that the initial substrate association is not overly hindered. Further experimental and computational studies are warranted to fully elucidate the nuanced steric effects of trifluoromethylated this compound ligands and to unlock their full potential in catalysis and other applications within drug development and materials science.

References

- 1. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Collection - Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis - Organometallics - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

Water-Soluble Phosphine Ligands for Aqueous Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally benign chemical processes has propelled the development of aqueous catalysis. Water, as a solvent, offers significant advantages, including low cost, non-flammability, and unique reactivity. A cornerstone of aqueous catalysis is the design of water-soluble ligands that can effectively coordinate with transition metal catalysts, enabling a broad range of organic transformations in aqueous media. Among these, water-soluble phosphine ligands have emerged as a versatile and highly effective class of ligands, driving innovation in fields ranging from bulk chemical production to pharmaceutical synthesis.

This technical guide provides a comprehensive overview of water-soluble phosphine ligands, focusing on their synthesis, characterization, and applications in aqueous catalysis. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of aqueous catalysis in their work.

Core Concepts of Aqueous Catalysis with Phosphine Ligands

Aqueous-phase catalysis with transition metal complexes of water-soluble phosphine ligands typically operates on a biphasic or homogeneous principle. In biphasic systems, the catalyst resides in the aqueous phase, while the organic reactants and products form a separate phase. This facilitates facile catalyst separation and recycling, a key advantage for industrial applications. Homogeneous aqueous catalysis, on the other hand, involves all components being dissolved in a single aqueous phase, which can be advantageous for reactions involving water-soluble substrates.

The water solubility of phosphine ligands is imparted by the introduction of hydrophilic functional groups to the phosphine scaffold. Common strategies include the incorporation of sulfonate, carboxylate, ammonium, or polyether functionalities. The choice of the solubilizing group can significantly influence the ligand's electronic and steric properties, and consequently, the catalytic activity and selectivity of the corresponding metal complex.

Synthesis of Key Water-Soluble Phosphine Ligands

The synthesis of water-soluble phosphine ligands is a critical aspect of their application. A variety of synthetic methodologies have been developed to introduce hydrophilic moieties onto different phosphine backbones.

Sulfonated Phosphines: The Workhorse Ligands

Sulfonated phosphines, particularly the sodium salt of tri(m-sulfophenyl)phosphine (TPPTS), are arguably the most well-known and widely used water-soluble phosphine ligands. Their synthesis typically involves the direct sulfonation of the parent triarylphosphine.

Experimental Protocol: Synthesis of Tris(3-sulfophenyl)phosphine Trisodium Salt (TPPTS)

This protocol is based on an improved method that minimizes the formation of the corresponding phosphine oxide by-product through careful pH control.

Materials:

-

Triphenylphosphine (TPP)

-

Oleum (20-30% SO3 in H2SO4)

-

Deionized water (deoxygenated)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetone (deoxygenated)

-

Nitrogen or Argon gas

Procedure:

-

Sulfonation: In a fume hood, slowly and carefully add triphenylphosphine to oleum under an inert atmosphere (N2 or Ar) with stirring. The reaction is exothermic and should be cooled in an ice bath. The reaction mixture is typically stirred for several hours at room temperature to ensure complete sulfonation.

-

Hydrolysis and Neutralization: The reaction mixture is then cautiously quenched by pouring it onto ice. The acidic solution is neutralized to a pH of approximately 3-4 by the slow addition of a concentrated sodium hydroxide solution. This step is critical to prevent the oxidation of the phosphine.

-

Precipitation and Isolation: The partially neutralized solution is concentrated under reduced pressure. The water-soluble TPPTS is then precipitated by the addition of a large volume of deoxygenated acetone.

-

Purification: The crude TPPTS is collected by filtration, washed with acetone, and dried under vacuum. Further purification can be achieved by recrystallization from a water/acetone mixture.

-

Characterization: The final product should be characterized by ³¹P NMR spectroscopy (a singlet around -5 ppm in D₂O) and other analytical techniques to confirm its purity.

Other Important Classes of Water-Soluble Phosphines

Beyond sulfonated phosphines, other classes of water-soluble phosphines have been developed to fine-tune catalytic performance.

-

Carboxylated Phosphines: These are typically synthesized by the oxidation of corresponding hydroxymethylphosphines or by the introduction of carboxylic acid-containing groups via various organic reactions. They offer the advantage of pH-dependent solubility.

-

Phosphonated Phosphines: These ligands are prepared by introducing phosphonate groups onto the aryl backbone of the phosphine. They have shown high water solubility and catalytic activity.

-

Guanidinium-modified Phosphines: The presence of the guanidinium group imparts cationic character and high water solubility. These ligands have demonstrated excellent activity in certain palladium-catalyzed cross-coupling reactions.

-

Amphiphilic Phosphines: These ligands possess both hydrophilic and lipophilic moieties, allowing them to act as surfactants and promote catalysis at the interface of aqueous and organic phases.

Applications in Aqueous Catalysis

Water-soluble phosphine ligands have been successfully applied in a wide array of transition metal-catalyzed reactions, with palladium- and rhodium-catalyzed processes being the most prominent.

Palladium-Catalyzed Cross-Coupling Reactions

Aqueous-phase Suzuki-Miyaura, Heck, and Sonogashira coupling reactions are of significant importance in the synthesis of pharmaceuticals and fine chemicals. Water-soluble phosphine ligands have enabled these transformations to be carried out under mild and environmentally friendly conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling in Water

This protocol provides a general framework for performing a Suzuki-Miyaura coupling reaction in an aqueous medium using a palladium catalyst with a water-soluble phosphine ligand like TPPTS.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂, PdCl₂)

-

Water-soluble phosphine ligand (e.g., TPPTS)

-

Base (e.g., Na₂CO₃, K₃PO₄)

-

Deionized water (deoxygenated)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Nitrogen or Argon gas

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor and the water-soluble phosphine ligand in deoxygenated water. The mixture is typically stirred at room temperature for a short period to allow for complex formation.

-

Reaction Setup: To the catalyst solution, add the aryl halide, the arylboronic acid, and the base.

-

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 50-100 °C) and stirred vigorously until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rhodium-Catalyzed Hydroformylation

The hydroformylation of olefins to produce aldehydes is a large-scale industrial process. The use of rhodium catalysts with water-soluble phosphine ligands, particularly TPPTS, in a biphasic system (the Ruhrchemie/Rhône-Poulenc process) was a landmark achievement in green chemistry.

Quantitative Data for Hydroformylation of Propylene with Rh/TPPTS

| Parameter | Value | Reference |

| Catalyst | Rh/TPPTS | |

| Substrate | Propylene | |

| Solvent | Water | |

| Temperature | 120-130 °C | |

| Pressure | 50-60 bar (CO/H₂) | |

| Conversion | >95% | |

| Selectivity to n-butanal | >95% | |

| Turnover Frequency (TOF) | >1000 h⁻¹ |

Catalyst Recycling and Recovery

A major advantage of using water-soluble phosphine ligands is the ease of catalyst separation and recycling, especially in biphasic systems. After the reaction, the organic product phase can be simply decanted, leaving the aqueous catalyst phase to be reused in subsequent batches.

Experimental Workflow for Catalyst Recycling in Biphasic Catalysis

Caption: A generalized workflow for catalyst recycling in aqueous biphasic catalysis.

Characterization of Water-Soluble Phosphine Ligands and their Complexes

The characterization of water-soluble phosphine ligands and their metal complexes is crucial for understanding their properties and catalytic behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful technique for characterizing phosphine ligands and their complexes. The chemical shift provides information about the electronic environment of the phosphorus atom. ¹H and ¹³C NMR are also used to confirm the overall structure of the ligand.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing ionic water-soluble phosphine ligands and their metal complexes.

-

Infrared (IR) and UV-Vis Spectroscopy: These techniques can provide information about the coordination of the phosphine ligand to the metal center.

Conclusion and Future Outlook

Water-soluble phosphine ligands have revolutionized the field of aqueous catalysis, enabling a wide range of important organic transformations to be carried out in an environmentally friendly and efficient manner. The ease of catalyst separation and recycling makes these systems particularly attractive for industrial applications.

Future research in this area will likely focus on the development of new and more sophisticated water-soluble phosphine ligands with tailored electronic and steric properties to achieve even higher catalytic activities and selectivities. The design of ligands for asymmetric catalysis in water remains a significant and rewarding challenge. Furthermore, the application of these catalytic systems to the synthesis of complex molecules, such as natural products and pharmaceuticals, will continue to be a major driving force in the field. The integration of aqueous catalysis with other green technologies, such as flow chemistry and biocatalysis, holds immense promise for the future of sustainable chemical synthesis.

Role of fluorinated phosphine ligands in organic synthesis

An In-depth Technical Guide on the Role of Fluorinated Phosphine Ligands in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated phosphine ligands have emerged as a pivotal class of ancillary ligands in transition metal-catalyzed organic synthesis. Their unique electronic and steric properties, imparted by the incorporation of fluorine atoms or fluorinated moieties, offer remarkable control over catalyst activity, selectivity, and stability. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated phosphine ligands, with a focus on their role in enhancing catalytic performance in key organic transformations.

The high electronegativity of fluorine significantly alters the electronic profile of the phosphine ligand, rendering the phosphorus atom more electron-deficient.[1][2][3] This enhanced π-acceptor character and reduced σ-donor strength of fluorinated phosphine ligands can profoundly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.[4] Furthermore, the steric bulk of fluorinated substituents can be precisely tuned to create a unique chiral environment around the metal center, enabling high levels of enantioselectivity in asymmetric catalysis.[5][6]

This guide will delve into the synthesis of these specialized ligands, present quantitative data on their performance in various catalytic reactions, provide detailed experimental protocols for their application, and visualize key concepts and workflows to facilitate a deeper understanding of their function.

Electronic and Steric Properties of Fluorinated Phosphine Ligands

The introduction of fluorine atoms into a phosphine ligand framework induces significant changes in its electronic and steric character. These modifications are key to their enhanced performance in catalysis.

Electronic Effects:

The primary electronic effect of fluorination is the strong inductive electron withdrawal, which decreases the electron density on the phosphorus atom. This leads to:

-

Reduced σ-Donation: The lone pair of electrons on the phosphorus atom is less available for donation to the metal center.

-

Enhanced π-Acceptance: The energy of the σ* orbitals of the P-C bonds is lowered, making them better acceptors of electron density from the metal's d-orbitals through back-bonding.

These electronic perturbations can stabilize electron-rich metal centers and accelerate catalytic steps that are favored by electron-poor ligands, such as reductive elimination in cross-coupling reactions.[4] The Tolman Electronic Parameter (TEP), derived from the CO stretching frequency of [Ni(CO)₃(L)] complexes, provides a quantitative measure of the electronic effect of a phosphine ligand. A higher TEP value indicates a more electron-withdrawing ligand.

Steric Effects:

The steric bulk of a phosphine ligand is quantified by the Tolman cone angle (θ). While the replacement of hydrogen with fluorine results in a minimal change in atomic radius, the introduction of larger fluorinated groups, such as trifluoromethyl (-CF₃) or pentafluorophenyl (-C₆F₅), can significantly increase the steric hindrance around the metal center. This steric bulk can:

-

Promote the formation of coordinatively unsaturated, highly active catalytic species.

-

Influence the regioselectivity of a reaction by controlling the approach of the substrate to the metal center.

-

Create a well-defined chiral pocket in asymmetric catalysis, leading to high enantioselectivity.

The interplay of these electronic and steric effects allows for the fine-tuning of the catalytic properties of a metal complex, making fluorinated phosphine ligands highly versatile tools in organic synthesis.

Quantitative Data: Electronic and Steric Parameters

The following table summarizes the Tolman Electronic Parameter (TEP) and Tolman Cone Angle for a selection of fluorinated and non-fluorinated phosphine ligands, illustrating the impact of fluorination.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Tolman Cone Angle (θ in °) |

| P(t-Bu)₃ | 2056.1 | 182 |

| PPh₃ | 2068.9 | 145 |

| P(p-CF₃C₆H₄)₃ | 2073.5 | 145 |

| P(C₆F₅)₃ | 2085.0 | 184 |

| P(CF₃)₃ | 2095.0 | 137 |

Data compiled from various sources for illustrative comparison.

Applications in Organic Synthesis

Fluorinated phosphine ligands have found widespread application in a variety of catalytic reactions, often leading to significant improvements in yield, selectivity, and catalyst stability compared to their non-fluorinated counterparts.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, the electron-deficient nature of fluorinated phosphine ligands can accelerate the rate-determining reductive elimination step, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

Suzuki-Miyaura Coupling:

The use of ligands like P(p-CF₃C₆H₄)₃ in the Suzuki-Miyaura coupling of aryl chlorides has been shown to improve catalyst longevity and efficiency. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the palladium center, facilitating the reductive elimination of the biaryl product.

Comparative Performance in Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | TON |

| PPh₃ | 4-Chlorotoluene | Phenylboronic acid | 65 | 650 |

| P(p-CF₃C₆H₄)₃ | 4-Chlorotoluene | Phenylboronic acid | 88 | 880 |

Illustrative data based on typical findings; specific reaction conditions will influence outcomes.[7][8][9][10]

Hydroformylation

In the rhodium-catalyzed hydroformylation of alkenes, fluorinated phosphine ligands can significantly influence both the activity and regioselectivity of the reaction. The electronic properties of the ligand can affect the equilibrium between different rhodium-hydride species in the catalytic cycle, thereby controlling the ratio of linear to branched aldehydes. Highly fluorinated ligands can also be used in fluorous biphasic catalysis, allowing for easy separation and recycling of the catalyst.[11][12][13]

Regioselectivity in the Hydroformylation of 1-Octene

| Ligand | Temperature (°C) | Pressure (bar) | n/iso Ratio | TOF (h⁻¹) |

| PPh₃ | 100 | 20 | 2.5 | 500 |

| P(C₆F₅)₃ | 100 | 20 | 4.1 | 750 |

Asymmetric Catalysis

Chiral fluorinated phosphine ligands are highly effective in a range of asymmetric transformations, including hydrogenation, hydroformylation, and allylic alkylation. The steric and electronic properties of the fluorinated substituents can be used to create a highly ordered and effective chiral environment around the metal center, leading to products with high enantiomeric excess (ee).

Asymmetric Hydrogenation:

In the asymmetric hydrogenation of prochiral olefins and ketones, chiral fluorinated phosphine ligands can lead to significant enhancements in enantioselectivity. The rigidity and well-defined chiral pocket of these ligands are crucial for effective stereochemical control.

Enantioselectivity in Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

| Chiral Ligand | Catalyst Precursor | Solvent | ee (%) |

| (R)-BINAP | [Rh(COD)₂]BF₄ | Methanol | 95 |

| (R)-F-BINAP* | [Rh(COD)₂]BF₄ | Methanol | >99 |

*A conceptual fluorinated analogue of BINAP for illustrative purposes.[5][6][17][19]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Fluorinated Phosphine Ligand - (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

Pyridine, anhydrous

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Dimethylformamide (DMF), anhydrous

-

Diphenylphosphine (HPPh₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Methanol

Procedure:

Part A: Synthesis of the Ditriflate of (S)-BINOL

-

To an oven-dried 100-mL flask under an argon atmosphere, add (S)-BINOL (8.5 g, 30 mmol) and anhydrous DCM (60 mL).

-

Cool the solution to 0 °C and add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride (11.8 mL, 70 mmol).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Add hexane (60 mL) and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and DCM.

-

Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.

Part B: Synthesis of (S)-BINAP

-

To an oven-dried 250-mL flask under an argon atmosphere, add NiCl₂(dppe) (1.1 g, 2 mmol), anhydrous DMF (40 mL), and diphenylphosphine (2.0 mL, 12 mmol).

-

Heat the mixture to 100 °C for 30 minutes.

-

In a separate flask, dissolve the ditriflate of (S)-BINOL (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (60 mL).

-

Add the solution of the ditriflate and DABCO to the hot nickel complex solution.

-

Add additional diphenylphosphine (3 x 2 mL) at 1, 3, and 7-hour intervals.

-

Maintain the reaction at 100 °C for 48-72 hours, monitoring by TLC or HPLC until the ditriflate is consumed.

-

Cool the reaction mixture to -15 °C and stir for 2 hours.

-

Filter the resulting solid, wash with cold methanol, and dry under vacuum to afford (S)-BINAP as a white to off-white solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Using a Fluorinated Phosphine Ligand

This protocol provides a general procedure for the cross-coupling of an aryl halide with an arylboronic acid using a palladium catalyst with a fluorinated phosphine ligand.[2][10][22]

Materials:

-

Aryl halide (e.g., 4-chlorotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Fluorinated phosphine ligand (e.g., P(p-CF₃C₆H₄)₃)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 mmol), the fluorinated phosphine ligand (0.02 mmol), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

-

Add toluene (5 mL) and water (0.5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

This protocol outlines a general procedure for the asymmetric hydrogenation of an enamide using a chiral fluorinated phosphine ligand.[5][17]

Materials:

-

Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate)

-

[Rh(COD)₂]BF₄

-

Chiral fluorinated phosphine ligand (e.g., a BINAP derivative)

-

Methanol, degassed

-

Hydrogen gas

Procedure:

-

In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (0.01 mmol) and the chiral fluorinated phosphine ligand (0.011 mmol).

-

Add degassed methanol (5 mL) and stir at room temperature for 30 minutes to form the catalyst.

-

In a separate flask, dissolve the prochiral olefin (1.0 mmol) in degassed methanol (10 mL).

-

Transfer the substrate solution to a hydrogenation vessel.

-

Transfer the catalyst solution to the hydrogenation vessel via cannula.

-

Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 1-10 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualization of Concepts and Workflows

Diagram 1: Influence of Fluorination on Ligand Properties

This diagram illustrates the electronic effects of introducing an electron-withdrawing fluorine atom to a phosphine ligand.

Caption: Impact of fluorination on phosphine ligand electronic properties.

Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram shows the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L).

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 3: Experimental Workflow for Ligand Screening

This flowchart illustrates a typical workflow for screening different phosphine ligands in a catalytic reaction.

Caption: General workflow for phosphine ligand screening in catalysis.

Conclusion

Fluorinated phosphine ligands represent a powerful and versatile class of tools for the modern synthetic chemist. Their unique and tunable electronic and steric properties provide a means to significantly enhance the performance of a wide range of transition metal catalysts. By accelerating key catalytic steps, improving selectivity, and increasing catalyst stability, these ligands have enabled the development of more efficient and sustainable synthetic methodologies. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of fluorinated phosphine ligands in their own work, from fundamental catalytic studies to the development of novel pharmaceuticals and advanced materials. The continued exploration and application of these remarkable ligands will undoubtedly lead to further innovations in the field of organic synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion | Semantic Scholar [semanticscholar.org]

- 15. youtube.com [youtube.com]

- 16. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of .alpha.-(acylamino)acrylic acids (1980) | Akira Miyashita | 950 Citations [scispace.com]

- 21. BINAP [chemeurope.com]

- 22. researchgate.net [researchgate.net]

The Structure and Catalytic Versatility of DalPhos Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The development of highly efficient and selective catalysts is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science. Within the realm of cross-coupling reactions, phosphine ligands play a pivotal role in modulating the reactivity and stability of transition metal catalysts. Among these, the DalPhos (Dalhousie Phosphine) family of ligands has emerged as a powerful and versatile class of ancillary ligands, particularly in palladium- and nickel-catalyzed transformations. This technical guide provides a comprehensive overview of the structure of DalPhos ligands, their synthesis, and their profound impact on catalytic activity, with a focus on quantitative data and detailed experimental protocols.

The Structural Framework of DalPhos Ligands

The DalPhos ligand family is characterized by a modular and sterically demanding architecture, which is key to its catalytic efficacy. The general structure features a biaryl backbone with a phosphine moiety and a coordinating nitrogen or oxygen atom, creating a P,N or P,O chelate. This design allows for fine-tuning of both steric and electronic properties.

The core structure consists of a di(1-adamantyl)phosphino group, which provides significant steric bulk around the metal center. This steric hindrance promotes the formation of monoligated, highly reactive catalytic species and facilitates the reductive elimination step in the catalytic cycle. The nature of the coordinating heteroatom and its substituents further modulates the ligand's electronic properties and its coordination to the metal.

Several key variants of the DalPhos ligand have been developed, each with specific advantages in certain catalytic applications:

-

Me-DalPhos: Features an ortho-dimethylamino group, serving as a valuable ligand for the palladium-catalyzed cross-coupling of aryl chlorides with amines, including ammonia.[1]

-

Mor-DalPhos: The dimethylamino group is replaced by a morpholine moiety, leading to a more reactive ligand that enables the efficient monoarylation of ammonia with a range of aryl chlorides and tosylates at room temperature.[1][2]

-

PAd-DalPhos, CyPAd-DalPhos, and PhPAd-DalPhos: These are bisphosphine ligands incorporating a cage phosphine (CgP) moiety, which have proven to be exceptionally effective in nickel-catalyzed cross-coupling reactions.[3][4]

-

PAd2-DalPhos: A "double cage" bisphosphine ligand that has shown excellent performance in the challenging nickel-catalyzed C-N cross-coupling of primary heteroarylamines with (hetero)aryl chlorides.[5][6]

The steric and electronic parameters of these ligands can be quantified to understand their impact on catalysis. For instance, the cone angle and percent buried volume (%Vbur) are used to describe the steric environment around the metal, while parameters like the Tolman electronic parameter can quantify the electron-donating ability of the phosphine.[7][8]

Synthesis of DalPhos Ligands: Experimental Protocols

The synthesis of DalPhos ligands is typically achieved through a multi-step sequence starting from commercially available precursors. The following are generalized experimental protocols for the synthesis of Me-DalPhos and Mor-DalPhos.

Synthesis of Me-DalPhos

Step 1: Synthesis of 2-Bromo-N,N-dimethylaniline

A mixture of 2-bromoaniline (1.0 eq), formaldehyde (2.5 eq), and formic acid (3.0 eq) is heated at reflux for 16 hours. After cooling to room temperature, the reaction mixture is basified with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford 2-bromo-N,N-dimethylaniline.

Step 2: Synthesis of Me-DalPhos

To a solution of 2-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour, after which a solution of di(1-adamantyl)phosphine chloride (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield Me-DalPhos.

Synthesis of Mor-DalPhos

The synthesis of Mor-DalPhos follows a similar procedure to Me-DalPhos, with 2-bromoaniline being replaced by 4-(2-bromophenyl)morpholine in the initial step. The subsequent phosphination is carried out under analogous conditions.

Impact on Catalytic Activity: A Quantitative Perspective

The unique structural features of DalPhos ligands translate into exceptional performance in a variety of cross-coupling reactions. The following tables summarize representative quantitative data for DalPhos-catalyzed reactions, highlighting their efficiency in terms of yield, turnover number (TON), and turnover frequency (TOF).

Table 1: Palladium-Catalyzed Monoarylation of Ammonia with Aryl Chlorides using Mor-DalPhos [2]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | 4-Chlorotoluene | 4-Methylaniline | 95 |

| 2 | 4-Chloroanisole | 4-Methoxyaniline | 98 |

| 3 | 2-Chlorotoluene | 2-Methylaniline | 92 |

| 4 | 1-Chloronaphthalene | 1-Naphthylamine | 96 |

Table 2: Nickel-Catalyzed C-N Cross-Coupling of Primary Heteroarylamines with (Hetero)aryl Chlorides using PAd2-DalPhos [5]

| Entry | Heteroarylamine | Aryl Chloride | Product | Yield (%) |

| 1 | 2-Aminopyridine | 4-Chlorotoluene | N-(4-Methylphenyl)pyridin-2-amine | 85 |

| 2 | 3-Aminopyridine | 4-Chlorotoluene | N-(4-Methylphenyl)pyridin-3-amine | 88 |

| 3 | 2-Aminopyrimidine | 4-Chlorotoluene | N-(4-Methylphenyl)pyrimidin-2-amine | 91 |

| 4 | 2-Aminothiazole | 4-Chlorotoluene | N-(4-Methylphenyl)thiazol-2-amine | 82 |

Experimental Protocols for Catalytic Reactions

The following provides a detailed methodology for a representative DalPhos-catalyzed cross-coupling reaction.

General Procedure for Palladium-Catalyzed Monoarylation of Ammonia

To an oven-dried Schlenk tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]2, 2.5 mol %), Mor-DalPhos (5 mol %), and the aryl halide (1.0 mmol). The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous dioxane (2 mL) is then added, followed by a 0.5 M solution of ammonia in dioxane (2.0 mmol, 2.0 eq). Finally, a solution of sodium tert-butoxide (1.2 mmol, 1.2 eq) in dioxane is added. The reaction mixture is stirred at room temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizing the Impact of DalPhos: Ligand Design and Catalytic Cycles

The logical relationships between the structure of DalPhos ligands and their catalytic activity, as well as the workflows for their application, can be effectively visualized using diagrams.

The above diagram illustrates the key structural features of DalPhos ligands and their direct influence on the properties of the catalyst, leading to enhanced reactivity and stability.

This workflow diagram provides a step-by-step visual guide to performing a typical palladium-catalyzed amination reaction using a DalPhos ligand.